molecular formula C12H10ClNO B8662547 2-Chloro-6-(3-methoxyphenyl)pyridine

2-Chloro-6-(3-methoxyphenyl)pyridine

Cat. No.: B8662547
M. Wt: 219.66 g/mol
InChI Key: ZFQWHWPVIVXSQJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-methoxyphenyl)pyridine is a chloro- and methoxy-substituted pyridine derivative of high interest in chemical research and development. This compound serves as a versatile chemical intermediate or building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and material science . The molecular structure, which features an aromatic pyridine ring linked to a methoxyphenyl group, is commonly explored in the development of pharmaceutical candidates and functional materials . HANDLING & SAFETY: While a specific safety data sheet for this exact compound was not located, handling should follow general safety precautions for similar organic compounds. It is recommended to use personal protective equipment, including gloves, safety goggles, and a lab coat . This product should be handled only in a well-ventilated area , such as a chemical fume hood, to minimize inhalation exposure . FOR RESEARCH USE ONLY. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals, and it must not be used for personal, household, or food purposes.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-6-(3-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10ClNO/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(13)14-11/h2-8H,1H3

InChI Key

ZFQWHWPVIVXSQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of substituent effects and functional groups is critical:

Compound Substituents Key Properties Applications References
2-Chloro-6-(3-methoxyphenyl)pyridine Cl (C2), 3-methoxyphenyl (C6) Hypothesized moderate hydrophobicity due to aryl methoxy group; potential for electrophilic substitution at C2. Agrochemical intermediates, ligand synthesis. N/A (inferred)
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) Cl (C2), CCl₃ (C6) MW: 230.9; MP: 136–137°C; Log P: 3.41; water-insoluble. Weak mutagenicity (with metabolic activation). Nitrification inhibitor in fertilizers.
2-Chloro-6-phenylpyridine-3-carbonitrile Cl (C2), phenyl (C6), CN (C3) Planar structure; high aromaticity. Reactivity driven by cyano and chloro groups. Crystallography studies; organic synthesis.
2-Chloro-6-(furan-2-ylmethoxy)-4-(trichloromethyl)pyridine Cl (C2), OCH₂-furan (C6), CCl₃ (C4) Detected in plant extracts; likely bioactive. Potential bionematicide.
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine 3-Cl-phenyl (C2), SMe (C4), 3-CF₃-phenyl (C6) High steric bulk; fluorinated groups enhance stability. Agrochemical research (discontinued).

Key Differences in Reactivity and Toxicity

  • Electrophilic Reactivity : The chlorine atom at C2 in this compound is susceptible to nucleophilic substitution, similar to nitrapyrin. However, the 3-methoxyphenyl group may sterically hinder reactions compared to nitrapyrin’s smaller CCl₃ group .
  • Toxicity Profile: Nitrapyrin exhibits weak mutagenicity (S. In contrast, the methoxyphenyl substituent in the target compound may reduce toxicity relative to trichloromethyl groups .
  • Solubility and Log P : The 3-methoxyphenyl group likely increases hydrophobicity (Log P ~3–4) compared to nitrapyrin (Log P 3.41), impacting bioavailability and environmental persistence .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 2-chloro-6-(3-methoxyphenyl)pyridine derivatives?

  • Methodology : Utilize nucleophilic aromatic substitution (SNAR) reactions with halogenated pyridine precursors. For example, reacting 2-chloro-6-fluoropyridine with substituted aryl nucleophiles (e.g., 3-methoxyphenyl derivatives) under optimized conditions (e.g., reflux in polar aprotic solvents like DMSO or DMF). Yields up to 84% have been reported for analogous reactions .
  • Validation : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., aromatic proton splitting patterns) and ESI-MS for molecular ion verification .

Q. How should researchers characterize the purity and structural integrity of synthesized this compound?

  • Analytical Workflow :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards (if available).
  • Structural Confirmation : Combine 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For example, ESI-MS can detect the molecular ion peak at m/z 249.04 (calculated for C12H11ClNO+\text{C}_{12}\text{H}_{11}\text{ClNO}^+) .

Q. What are the primary environmental or agricultural applications of chlorinated pyridine derivatives?

  • Nitrification Inhibition : Analogous compounds like nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) are used to reduce nitrogen loss in soils by inhibiting ammonia oxidation. Optimal application rates (e.g., 0.5–2.0 kg/ha) depend on soil moisture and temperature .

Advanced Questions

Q. How can conflicting mutagenicity data for chlorinated pyridines be resolved?

  • Case Study : Nitrapyrin derivatives show weak mutagenicity in Salmonella strains TA97/TA98/TA100 with metabolic activation (S9 liver enzymes) but are negative without activation. Researchers should:

  • Conduct parallel assays (±S9) and use historical control data to assess significance.
  • Explore metabolite toxicity (e.g., 6-chloropicolinic acid, which showed no mutagenicity in rats/dogs at 15–50 mg/kg bw/d) .
    • Data Contradiction : Bile duct hyperplasia in female rats at 1.5 mg/kg bw was not replicated in dogs or mice, suggesting species-specific effects .

Q. What experimental design considerations are critical for optimizing nitrification inhibition studies?

  • Key Parameters :

FactorOptimal RangeImpact
Soil Moisture60–80% WHCHigher moisture enhances inhibitor efficacy
Temperature10–25°CActivity declines >30°C
Application Rate0.5–2.0 kg/haDose-dependent inhibition up to 4 weeks
  • Methodology : Use 15N^15 \text{N}-isotope tracing to quantify N2O\text{N}_2\text{O} emissions and nitrogen retention in soils .

Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) alter toxicity profiles?

  • Comparative Toxicity :

SubstituentLD50_{50} (Oral, Rat)Key Findings
3-MethoxyphenylNot reportedPredicted lower hepatotoxicity vs. trichloromethyl analogs
Trichloromethyl50 mg/kg bwHepatomegaly in rabbits; teratogenicity at 30 mg/kg bw
  • Mechanistic Insight : Electron-withdrawing groups (e.g., -CF3_3) increase metabolic stability but may enhance bioaccumulation .

Methodological Notes

  • Handling Contradictions : When reproductive toxicity studies conflict (e.g., resorption rates in rabbits vs. rats), conduct species-specific dose-response analyses and evaluate metabolic pathways (e.g., CYP450 enzyme activity differences) .
  • Safety Protocols : Use PPE (gloves, goggles) and store compounds in airtight containers at RT. Avoid inhalation/contact; dispose of waste via certified hazardous waste programs .

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